methyl 4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate
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Overview
Description
Methyl 4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate is an organic compound belonging to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate typically involves the condensation of benzoic acid derivatives with thiazolidinone precursors. One common method includes the esterification of benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . Another approach involves the use of diazomethane, where benzoic acid reacts with diazomethane in an ether solution to produce the desired ester .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of dihalogenated hydantoin as a catalyst has been reported to improve the efficiency of the esterification process under mild conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of nitro, halogen, or alkyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents such as lithium aluminum hydride for reduction reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include nitrobenzoates, halobenzoates, and reduced thiazolidine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate involves its interaction with specific molecular targets and pathways. The thiazolidinone ring is known to interact with enzymes and proteins, leading to the inhibition of their activity. For example, it can inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, making it an effective antimicrobial agent . Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate include:
Methyl benzoate: An ester of benzoic acid with a simpler structure and different applications.
Methyl 4-(bromomethyl)benzoate: A brominated derivative used as a drug intermediate.
Methyl 4-chlorobenzoate: A chlorinated derivative with applications in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its thiazolidinone ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S2/c1-14-11(15)10(19-13(14)18)7-8-3-5-9(6-4-8)12(16)17-2/h3-7H,1-2H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCJVBWFKORJAZ-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)OC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)OC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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